3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide
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Overview
Description
3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a methoxyphenoxy group and a pyrazolylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 4-methoxyphenol, which is then reacted with benzyl chloride to form 4-methoxyphenylmethyl chloride. This intermediate is further reacted with 3-(1H-pyrazol-1-yl)propylamine to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of a nitro group can produce the corresponding amine derivative.
Scientific Research Applications
3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide has a wide range of applications in scientific research:
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Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-N-(3-pyrazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-7-9-20(10-8-19)27-16-17-5-2-6-18(15-17)21(25)22-11-3-13-24-14-4-12-23-24/h2,4-10,12,14-15H,3,11,13,16H2,1H3,(H,22,25) |
InChI Key |
YYABFEFENGRONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCCN3C=CC=N3 |
Origin of Product |
United States |
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